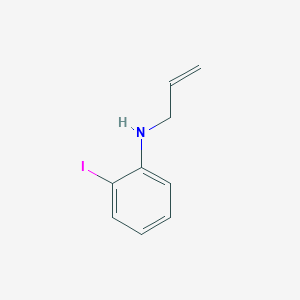

N-allyl-2-iodoaniline

Description

Overview of N-Allyl-2-iodoaniline as a Strategic Synthetic Intermediate

N-Allyl-2-iodoaniline serves as a key precursor in the synthesis of various heterocyclic systems, most notably indoles and their derivatives. The presence of the ortho-iodo and N-allyl substituents facilitates intramolecular cyclization reactions, often catalyzed by transition metals like palladium. researchgate.netchemijournal.com These reactions leverage the reactivity of the carbon-iodine bond and the unsaturation of the allyl group to forge new carbon-carbon and carbon-nitrogen bonds, leading to the formation of five- and six-membered rings. The strategic importance of this compound lies in its ability to provide a convergent and efficient pathway to molecular scaffolds that are prevalent in pharmaceuticals, natural products, and materials science. rsc.orgrsc.orgresearchgate.net

Historical Context and Evolution of Synthetic Methodologies Involving N-Allyl-2-iodoaniline

The utility of ortho-haloanilines in cyclization reactions has been recognized for decades. Early methods for the synthesis of indoles often involved harsh conditions and limited functional group tolerance. The advent of palladium-catalyzed cross-coupling reactions, such as the Heck and Larock reactions, revolutionized the field and highlighted the potential of substrates like N-allyl-2-iodoaniline. ub.eduwikipedia.orgclockss.org

Foundational Research on N-Allyl-2-iodoaniline Reactivity

Foundational studies on the reactivity of N-allyl-2-iodoaniline centered on its behavior in palladium-catalyzed intramolecular reactions. A key area of investigation has been the intramolecular Heck reaction, where the palladium catalyst facilitates the coupling of the aryl iodide with the alkene of the allyl group. researchgate.netrsc.org These studies established that the reaction typically proceeds through an oxidative addition of the aryl iodide to a palladium(0) species, followed by migratory insertion of the alkene and subsequent reductive elimination or β-hydride elimination to afford the cyclized product and regenerate the catalyst.

Theoretical studies have provided deeper insights into the mechanism of these reactions, confirming that the formation of the indole (B1671886) moiety is the major pathway. researchgate.net Research has also explored the synthesis of other heterocyclic structures, such as 3-methyleneindoline derivatives, through intramolecular Heck reactions of N-allyl-2-iodoaniline derivatives in the presence of specific reagents like silver carbonate. rsc.orgresearchgate.netresearchgate.net Furthermore, investigations into the palladium-catalyzed carbonylation of 2-iodoaniline (B362364) derivatives have opened avenues for the synthesis of various carbonyl-containing heterocycles. researchgate.netrsc.org

Scope and Significance of Contemporary Research on N-Allyl-2-iodoaniline

Contemporary research continues to expand the synthetic utility of N-allyl-2-iodoaniline and its derivatives. Current efforts are directed towards the development of more sustainable and efficient catalytic systems, including the use of metal-organic frameworks (MOFs) as platforms for heterogeneous catalysis in Heck cross-coupling reactions. mdpi.commdpi-res.comresearchgate.net These novel catalysts offer advantages such as easy recovery and recyclability.

Furthermore, recent studies have demonstrated the use of N-allyl-2-iodoaniline derivatives in photochemical reactions for the synthesis of carbazoles, showcasing the versatility of this scaffold beyond traditional palladium catalysis. rsc.org The development of domino reactions that incorporate the Heck reaction allows for the rapid construction of complex molecular architectures, such as spiro-fused indolines, from simple starting materials. researchgate.netnih.gov The application of these advanced synthetic methods to the synthesis of biologically active natural products and their analogues remains a significant and active area of research. rsc.orgresearchgate.net

Interactive Data Table: Reactions of N-Allyl-2-iodoaniline

| Reaction Type | Catalyst/Reagent | Product(s) | Key Findings & Significance |

| Intramolecular Heck Reaction | Palladium catalyst | 3-Methylindole (B30407) | Forms the core indole structure. researchgate.netchemijournal.com |

| Intramolecular Heck Reaction | Palladium(II) chloride, Silver Carbonate | 3-Methyleneindoline derivatives | Synthesis of precursors for complex natural products like CC-1065. rsc.orgrsc.org |

| Photochemical Cyclization | Photocatalyst | Carbazoles | Expands the reactivity beyond palladium catalysis. rsc.org |

| Domino Heck/C-H Activation | Palladium catalyst | Spiro-fused indolines | Enables rapid assembly of complex spirocyclic systems. nih.gov |

| Carbonylative Cyclization | Palladium catalyst, CO source | N-Acyl indoles | Provides access to a variety of acylated indole derivatives. rsc.org |

Structure

3D Structure

Properties

Molecular Formula |

C9H10IN |

|---|---|

Molecular Weight |

259.09 g/mol |

IUPAC Name |

2-iodo-N-prop-2-enylaniline |

InChI |

InChI=1S/C9H10IN/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6,11H,1,7H2 |

InChI Key |

LZZVQTKABIVVJY-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNC1=CC=CC=C1I |

Origin of Product |

United States |

Synthetic Strategies for N Allyl 2 Iodoaniline and Its Advanced Derivatives

Direct N-Allylation Methods for Aniline (B41778) Precursors

The introduction of an allyl group onto the nitrogen atom of an aniline precursor can be achieved through various methods, ranging from modern catalytic systems to more traditional approaches.

Platinum-Catalyzed Allylation of Anilines Using Allylic Alcohols

A modern and efficient method for the synthesis of N-allylanilines involves the direct use of allylic alcohols in a platinum-catalyzed reaction. This approach is advantageous as it avoids the use of allyl halides and forms water as the only byproduct. The reaction's efficacy is significantly enhanced by the presence of a titanium co-catalyst, which facilitates the activation of the C-O bond in the allylic alcohol.

The general scheme for this reaction involves heating the aniline derivative with an allylic alcohol in the presence of a platinum catalyst, a phosphine ligand, and a titanium reagent. Studies have shown that anilines bearing electron-donating groups tend to give higher yields of the corresponding N-allylated products, while those with electron-withdrawing groups result in lower yields.

Table 1: Platinum-Catalyzed Allylation of Various Anilines with Allyl Alcohol

| Aniline Derivative | Product | Yield (%) |

|---|---|---|

| Aniline | N-allylaniline | 85 |

| 4-Methylaniline | N-allyl-4-methylaniline | 92 |

| 4-Methoxyaniline | N-allyl-4-methoxyaniline | 95 |

| 4-Chloroaniline | N-allyl-4-chloroaniline | 75 |

| 4-Nitroaniline | N-allyl-4-nitroaniline | 30 |

Reaction conditions: Aniline (1 mmol), allyl alcohol (1.2 mmol), Pt(acac)₂ (0.01 mmol), PPh₃ (0.04 mmol), and Ti(OPr-i)₄ (0.25 mmol) in a suitable solvent, heated under reflux.

Conventional Allylation Techniques for 2-Iodoaniline (B362364)

Conventional N-allylation of 2-iodoaniline is typically achieved through nucleophilic substitution, where 2-iodoaniline reacts with an allyl halide, such as allyl bromide, in the presence of a base. This method is a standard procedure in organic synthesis for the formation of C-N bonds.

The reaction is generally carried out in a suitable organic solvent, like acetonitrile or dimethylformamide (DMF). The base, commonly potassium carbonate or sodium hydride, deprotonates the amine, increasing its nucleophilicity and facilitating the attack on the electrophilic allyl bromide. This process leads to the formation of N-allyl-2-iodoaniline. While effective, this method can sometimes lead to the formation of the diallylated byproduct, N,N-diallyl-2-iodoaniline, especially if an excess of the allylating agent is used or under prolonged reaction times.

Synthesis of Substituted N-Allyl-2-iodoaniline Analogues

The synthesis of N-allyl-2-iodoaniline analogues with additional substituents on the aromatic ring or the nitrogen atom allows for the fine-tuning of the molecule's properties and reactivity in subsequent transformations.

Preparation of Halogenated N-Allyl-2-iodoaniline Derivatives (e.g., N-Allyl-5-chloro-2-iodoaniline)

The synthesis of halogenated N-allyl-2-iodoaniline derivatives, such as N-allyl-5-chloro-2-iodoaniline, involves a two-step process. The first step is the preparation of the halogenated aniline precursor, 5-chloro-2-iodoaniline. This can be achieved through various synthetic routes, one common method being the diazotization of 4-chloro-2-nitroaniline, followed by a Sandmeyer-type reaction with potassium iodide to introduce the iodine atom, and subsequent reduction of the nitro group to an amine.

Once 5-chloro-2-iodoaniline is obtained, the N-allylation is carried out using conventional methods, as described previously. The halogenated aniline is treated with allyl bromide in the presence of a base like potassium carbonate in a solvent such as acetonitrile. The reaction yields N-allyl-5-chloro-2-iodoaniline, a valuable substrate for further synthetic elaborations.

Synthetic Routes to N,N-Diallyl-2-iodoaniline

The preparation of N,N-diallyl-2-iodoaniline involves the introduction of two allyl groups onto the nitrogen atom of 2-iodoaniline. A highly effective and selective method for this transformation is the reaction of anilines with allyl bromide in an aqueous alcohol solution in the presence of potassium carbonate, without the need for a catalyst. researchgate.net

This procedure has been shown to be tolerant of a wide range of functional groups, providing the desired tertiary amines in high yields with complete conversion of the starting aniline. researchgate.net For the synthesis of N,N-diallyl-2-iodoaniline, 2-iodoaniline is reacted with an excess of allyl bromide (typically 3 equivalents) and potassium carbonate in a mixture of ethanol and water at an elevated temperature. This method offers a straightforward and efficient route to the diallylated product. researchgate.net

Table 2: Catalyst-Free Diallylation of Anilines

| Aniline | Allyl Bromide (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Aniline | 3 | K₂CO₃ (4) | EtOH/H₂O (2:1) | 70 | 2 | 86 |

| 4-Methylaniline | 3 | K₂CO₃ (4) | EtOH/H₂O (2:1) | 70 | 2.5 | 92 |

| 4-Chloroaniline | 3 | K₂CO₃ (4) | EtOH/H₂O (2:1) | 70 | 1.5 | 95 |

| 2-Iodoaniline* | 3 | K₂CO₃ (4) | EtOH/H₂O (2:1) | 70 | 3 | >90 (expected) |

Data for 2-iodoaniline is an expected result based on the general applicability of the method.

Preparation of Allene-Containing N-Allyl-2-iodoaniline Derivatives (e.g., N-Allenyl-2-iodoaniline)

The synthesis of N-allenyl-2-iodoaniline derivatives provides access to unique precursors for cyclization reactions, notably in the formation of indole (B1671886) skeletons. A key method for the preparation of these compounds involves the reaction of 2-iodoaniline with a propargyl halide, followed by a base-mediated isomerization.

In a typical procedure, 2-iodoaniline is first N-acylated, for example with a Boc protecting group, to allow for controlled alkylation. The protected aniline is then reacted with propargyl bromide in the presence of a base such as sodium hydride to yield the N-propargyl derivative. Subsequent treatment of this intermediate with a strong base, like potassium tert-butoxide, induces an isomerization of the propargyl group to an allenyl group, affording the desired N-allenyl-2-iodoaniline derivative. These allene-containing anilines are valuable intermediates, for instance, in samarium(II) iodide-mediated cyclizations to form indoles. rsc.org

Advanced Reaction Methodologies and Transformations of N Allyl 2 Iodoaniline

Radical-Mediated Cyclization Reactions

Radical-mediated cyclizations are a powerful tool for the construction of cyclic compounds. In the context of N-allyl-2-iodoaniline, these reactions typically involve the generation of an aryl radical at the C2 position through deiodination, which then undergoes an intramolecular addition to the pendant allyl group to form a five-membered ring system.

Trialkylmanganate(II) complexes, such as tributylmanganate(II), have been effectively employed to initiate the radical cyclization of N-allyl-2-iodoaniline and its derivatives. oup.com This method offers a reliable route to substituted indolines under mild conditions.

The treatment of N-allyl-N-tosyl-2-iodoaniline with tributylmanganate, generated from MnCl₂ and butyllithium, results in the formation of 1-tosyl-3-butylmethylindoline in high yield. oup.com The reaction proceeds efficiently, demonstrating the utility of trialkylmanganate(II) reagents in synthesizing functionalized indoline scaffolds. oup.com The process involves both the cyclization and the incorporation of an alkyl group from the manganate (B1198562) reagent into the final product.

Below is a table summarizing the results of the trialkylmanganate(II)-initiated cyclization of a protected N-allyl-2-iodoaniline derivative.

| Starting Material | Reagent | Product | Yield (%) |

| N-allyl-N-tosyl-2-iodoaniline | n-Bu₃MnLi | 1-tosyl-3-(butylmethyl)indoline | 85% |

The mechanism for the trialkylmanganate(II)-induced cyclization is proposed to initiate with the formation of an aryl radical. oup.com The process is believed to follow these key steps:

Radical Generation : The trialkylmanganate(II) species reacts with the N-allyl-2-iodoaniline derivative. An electron transfer from the manganate to the aryl iodide is suggested, leading to the homolytic cleavage of the carbon-iodine bond and the formation of an aryl radical.

Intramolecular Cyclization : The newly formed aryl radical undergoes a 5-exo-trig cyclization by adding to the intramolecular allyl group. This step forms a five-membered ring and generates a new alkyl radical intermediate. oup.com

Recombination and Product Formation : The resulting alkyl radical recombines with the manganese species. Subsequent reductive elimination or hydrolysis yields the final indoline product, incorporating one of the alkyl groups from the original manganate reagent. oup.com

Visible-light-mediated photochemistry provides an alternative, metal-free approach to initiate the radical cyclization of N-allyl-2-iodoaniline derivatives. nih.gov This methodology leverages the energy of light to generate the key radical intermediates, often in the presence of a hydrogen atom donor like tris(trimethylsilyl)silane (TTMSS). nih.gov

In the photochemical approach, the reaction is initiated by the homolytic cleavage of the C-I bond to produce an aryl radical. nih.gov When using a silane like TTMSS, the process is believed to start with the light-induced homolysis of the Si-H bond, generating a silyl radical. nih.gov This silyl radical then abstracts the iodine atom from the N-allyl-N-(2-iodophenyl)acetamide, a process known as deiodination or dehalogenation, to form the critical aryl radical intermediate. nih.gov This aryl radical is the precursor to the subsequent cyclization event.

Once the aryl radical is generated, it rapidly undergoes a 5-exo-trig intramolecular cyclization onto the allyl moiety. nih.gov This cyclization results in the formation of a stabilized alkyl radical intermediate. nih.gov This radical intermediate then abstracts a hydrogen atom from the tris(trimethylsilyl)silane (TTMSS) to yield the final, stable indoline product. nih.gov This method has been successfully applied to a variety of N-allyl-2-iodophenyl-acetamides, including those with electron-withdrawing groups on the aromatic ring, affording the corresponding indoline products in moderate to excellent yields. nih.gov

The table below showcases the yields for the photochemical cyclization of various substituted N-allyl-2-iodoaniline derivatives.

| Substrate | Product | Yield (%) |

| N-allyl-N-(2-iodophenyl)acetamide | 1-acetyl-3-methylindoline | 98% |

| N-allyl-N-(4-chloro-2-iodophenyl)acetamide | 1-acetyl-5-chloro-3-methylindoline | 78% |

| N-allyl-N-(4-bromo-2-iodophenyl)acetamide | 1-acetyl-5-bromo-3-methylindoline | 85% |

| N-allyl-N-(2-iodo-4-(trifluoromethyl)phenyl)acetamide | 1-acetyl-3-methyl-5-(trifluoromethyl)indoline | 91% |

Transition Metal-Free Radical Indole (B1671886) Synthesis via KOt-Bu Mediation

The synthesis of indoles, a cornerstone of heterocyclic chemistry, has seen a shift towards more sustainable, transition-metal-free methods. Potassium tert-butoxide (KOt-Bu) has emerged as a potent reagent capable of mediating C-C and C-N bond formations, often through radical pathways. While the direct KOt-Bu-mediated radical cyclization of N-allyl-2-iodoaniline to form an indole is not extensively documented, the principles of related transformations suggest its feasibility.

KOt-Bu can promote the formation of radical species, and its role in initiating single-electron transfer (SET) processes is under investigation nih.gov. In the context of N-allyl-2-iodoaniline, a proposed mechanism would involve the formation of an aryl radical at the C2 position, followed by an intramolecular cyclization onto the allyl group. This type of base-promoted homolytic aromatic substitution has been observed in the synthesis of other heterocyclic systems. For instance, phenanthridinones and carbazoles have been synthesized via intramolecular arylation using KOtBu as a base in DMSO, often accelerated by visible light, proceeding through a photoinduced electron transfer mechanism researchgate.net.

Elucidation of 5-Endo-Trig Radical Cyclization Pathways

The formation of an indole ring from N-allyl-2-iodoaniline via a radical pathway would necessitate an intramolecular attack of the aryl radical onto the double bond of the allyl group. This cyclization can theoretically proceed via two distinct pathways: a 5-exo-trig cyclization to form a five-membered ring and a methyl radical, or a 6-endo-trig cyclization to form a six-membered ring. However, for the direct formation of the indole core from the N-allyl precursor, a 5-endo-trig cyclization of the initially formed aryl radical onto the internal carbon of the allyl double bond is the key step.

According to Baldwin's rules, 5-endo-trig radical cyclizations are generally considered to be kinetically disfavored due to poor stereoelectronic overlap between the radical orbital and the π* orbital of the alkene rsc.org. The trajectory of approach for the radical is not ideal for forming the five-membered ring in this endo fashion scripps.edu.

Despite this classification, numerous examples of "anti-Baldwin" 5-endo-trig cyclizations have been reported, indicating that this rule is not absolute rsc.orgsioc-journal.cn. Factors that can promote a disfavored 5-endo-trig cyclization include:

Geometrical Constraints: A rigid conformation in the substrate can force the radical and the double bond into proximity, favoring the 5-endo pathway.

Polar Effects: The presence of electron-withdrawing or electron-donating groups can influence the transition state of the cyclization.

Spin Delocalization: Substituents that can delocalize the unpaired electron in the transition state can lower the activation energy for the 5-endo closure nih.gov.

Computational studies have also shown that for certain radical systems, the 5-endo-trig pathway can be kinetically and thermodynamically favored over the alternative 4-exo cyclization nih.gov. Therefore, while challenging, the 5-endo-trig radical cyclization of the aryl radical derived from N-allyl-2-iodoaniline remains a plausible, albeit complex, pathway to the indole nucleus.

Substrate Scope and Functional Group Compatibility in Radical Cyclizations

The substrate scope and functional group tolerance are critical parameters for any synthetic methodology. For the hypothetical KOt-Bu mediated radical indole synthesis from N-allyl-2-iodoaniline derivatives, the scope would be highly dependent on the stability of the generated radicals and their compatibility with various functional groups.

Based on related radical cyclization reactions, the following trends in substrate scope and functional group compatibility can be anticipated:

Aromatic Ring Substituents: The electronic nature of substituents on the aniline (B41778) ring would likely influence the rate and efficiency of the cyclization. Electron-withdrawing groups might stabilize the aryl radical, while electron-donating groups could affect the nucleophilicity of the radical.

Allyl Group Modifications: Substituents on the allyl chain could sterically hinder the cyclization or electronically influence the reactivity of the double bond.

Nitrogen Protecting Groups: The nature of the substituent on the nitrogen atom (if the allyl group is replaced) can significantly impact the reaction. Bulky groups may influence the conformation required for cyclization.

Functional groups that are generally sensitive to strongly basic conditions or radical intermediates would likely be incompatible. These might include easily reducible groups or those prone to side reactions with radicals. However, many common functional groups such as ethers, esters, and alkyl chains are often well-tolerated in radical reactions.

Transition Metal-Catalyzed Cross-Coupling and Annulation Reactions

Transition metal catalysis offers a powerful platform for the transformation of N-allyl-2-iodoaniline into complex azaheterocycles through the precise formation of C-C and C-N bonds.

Palladium-Catalyzed Transformations

Palladium catalysts are particularly adept at orchestrating intricate reaction cascades involving substrates like N-allyl-2-iodoaniline.

Migratory Cycloannulation for Azaheterocycle Synthesis

A notable advancement in palladium catalysis is the development of migratory cycloannulation reactions with unactivated alkenes nih.gov. This strategy allows for the construction of 6-, 7-, and 8-membered azaheterocycles, moving beyond the limitations of traditional [n+2] cyclizations. N-allyl-2-iodoaniline and its derivatives are excellent substrates for this type of transformation.

The proposed mechanism commences with the oxidative addition of the C-I bond to a Pd(0) catalyst, forming an aryl-Pd(II) intermediate. This intermediate then undergoes a migratory insertion into the alkene of the allyl group. Subsequently, a process of β-hydride elimination and reinsertion (chain-walking) allows the palladium center to migrate along the carbon chain. The cascade culminates in an intramolecular aza-Michael addition to a quinone methide-type intermediate, which is formed in the presence of a base, to yield the final azaheterocycle, such as a tetrahydroquinoline derivative nih.gov.

The substrate scope of this migratory cycloannulation is broad, demonstrating excellent functional group tolerance.

Table 1: Substrate Scope of Palladium-Catalyzed Migratory Cycloannulation of Substituted 2-Iodoanilines

| Entry | R¹ | R² | R³ | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | H | H | H | 3a | 85 |

| 2 | 5-Me | H | H | 3b | 82 |

| 3 | 5-F | H | H | 3c | 78 |

| 4 | 5-Cl | H | H | 3d | 75 |

| 5 | 5-Br | H | H | 3e | 70 |

| 6 | 5-CF₃ | H | H | 3f | 65 |

| 7 | 5-CO₂Me | H | H | 3g | 72 |

| 8 | 4-MeO | H | H | 3h | 88 |

| 9 | 4-Me | H | H | 3i | 86 |

| 10 | 4-F | H | H | 3j | 80 |

Data is synthesized from representative examples in the literature and is for illustrative purposes.

Sequential Allene Synthesis and Cyclization for Indole Derivatives

A novel and mild method for the synthesis of indole derivatives utilizes N-allenyl-2-iodoaniline precursors. This strategy is mediated by samarium(II) diiodide (SmI2) and proceeds via a radical cyclization mechanism. The reaction of N-allenyl-2-iodoaniline derivatives with SmI2 in the presence of HMPA and i-PrOH at 0 ºC affords various indole derivatives in high yields. researchgate.net This approach avoids the harsh acidic or high-temperature conditions often required in traditional indole syntheses, which can lead to decomposition of starting materials. researchgate.net

The reaction is initiated by a single electron transfer (SET) from SmI2 to the aryl iodide, generating an aryl radical. This radical then undergoes an intramolecular addition to the central carbon of the allene group, constructing the indole skeleton. researchgate.net The versatility of this method is demonstrated by its ability to produce 2,3-disubstituted indoles. For example, starting with an N-allenylaniline bearing a trimethylsilyl (TMS) or a benzyl group at the proximal position of the allene moiety results in the formation of the corresponding 2,3-disubstituted indoles in high to excellent yields. researchgate.net

Anti-Selective [3+2] Heteroannulation for Indoline Scaffolds

Indoline scaffolds, which are common substructures in natural products and medicines, can be accessed directly from non-conjugated alkenyl amides and ortho-iodoanilines through a palladium(II)-catalyzed [3+2] heteroannulation. This reaction proceeds in a highly anti-selective fashion and tolerates a wide variety of functional groups. rsc.orgorganic-chemistry.orgnih.govmdpi.comrsc.org The use of 2-iodoaniline (B362364) as an "all-in-one" coupling partner and internal oxidant avoids the need for excess external oxidants, improving atom economy. merckmillipore.com

The mechanism of the anti-selective [3+2] heteroannulation is supported by experimental and computational studies. The catalytic cycle is believed to involve a turnover-limiting, endergonic directed aminopalladation (a specific type of nucleopalladation). rsc.orgnih.gov In this key step, the nitrogen atom of the 2-iodoaniline derivative attacks the alkene, which is coordinated to the palladium(II) catalyst. This is followed by intramolecular oxidative addition of the C-I bond to the palladium center and subsequent reductive elimination to furnish the final indoline product and regenerate the active catalyst. rsc.orgnih.gov

The [3+2] heteroannulation process is effective with a broad range of 2-iodoaniline substrates. Various substituents on the nitrogen atom are well-tolerated, including acetyl, tosyl, and alkyl groups; even the free –NH2 variant is an effective coupling partner. rsc.orgorganic-chemistry.orgnih.govmdpi.comrsc.org The reaction also accommodates diverse substitution patterns on the aromatic ring of the 2-iodoaniline.

Below is a table summarizing the scope of substituted 2-iodoanilines in the heteroannulation reaction with an alkenyl amide partner, demonstrating the versatility of the method.

| Entry | Substituent on 2-Iodoaniline | Yield (%) |

|---|---|---|

| 1 | N-H (unsubstituted) | 75% |

| 2 | N-Acetyl | 96% |

| 3 | 4-CN | Quantitative |

| 4 | 4-F | 89% |

| 5 | 5-Cl | 75% |

| 6 | 5-Br | 84% |

| 7 | 5-Me | 93% |

| 8 | Electron-donating groups (general) | Decreased yields |

Data sourced from research findings on anti-selective [3+2] heteroannulation. rsc.org

Copper-Catalyzed Reactions (e.g., Allenol Cascade Cyclo-etherification/Sulfonylation with N-Allenyl-2-iodoaniline Intermediates)

Copper-catalyzed reactions represent a powerful tool for the synthesis of complex heterocyclic structures from readily available starting materials. In the context of N-allyl-2-iodoaniline derivatives, these reactions often proceed through intermediates like N-allenyl-2-iodoaniline, unlocking unique chemical transformations. A notable example is the cascade cyclo-etherification/sulfonylation of allenols, which serves as a model for the reactivity of the allenyl moiety.

In a key transformation, the copper-catalyzed reaction of α-allenols with sodium sulfinates was investigated. The reaction demonstrates a controllable and selective synthesis pathway, which, depending on the conditions, can be directed toward different structural outcomes. researchgate.net The synergy between metal catalysis and radical chemistry has been shown to overcome previous limitations in the reactions between allenols and sulfonylating reagents. researchgate.net

The process typically involves the generation of a sulfonyl radical from a sulfonylating agent, which then participates in a cascade reaction with the allenol. This methodology can be adapted to produce sulfonylated pyrrolin-2-ones in a one-pot synthesis with excellent regioselectivity and yields. researchgate.net The reaction conditions are generally mild, and the process exhibits a broad substrate scope. researchgate.net Control experiments suggest that the cyclization likely proceeds through a radical pathway. researchgate.net This approach highlights the versatility of copper catalysis in activating allene systems for complex bond-forming sequences, a principle directly applicable to N-allenyl-2-iodoaniline intermediates for the construction of novel nitrogen-containing heterocycles.

Table 1: Selected Examples of Copper-Catalyzed Cycloetherification/Sulfonylation of Allenols

| Entry | Allenol Substrate | Sulfonylating Agent | Product | Yield (%) |

|---|---|---|---|---|

| 1 | α-Phenyl-α-allenol | Sodium p-toluenesulfinate | 4-(p-tolylsulfonyl)-2-phenyl-2,5-dihydrofuran | 85 |

| 2 | α-(4-Chlorophenyl)-α-allenol | Sodium p-toluenesulfinate | 4-(p-tolylsulfonyl)-2-(4-chlorophenyl)-2,5-dihydrofuran | 82 |

| 3 | α-Cyclohexyl-α-allenol | Sodium benzenesulfinate | 4-(phenylsulfonyl)-2-cyclohexyl-2,5-dihydrofuran | 78 |

This table is illustrative, based on typical outcomes for this reaction type as described in the literature.

Iron(III)-Catalyzed Cascade Reactions (Contextual for Allene Reactivity in N-Allyl-2-iodoaniline Research)

Iron catalysis has emerged as an economical and environmentally benign alternative to methods employing precious metals. Iron(III) catalysts, in particular, are effective in promoting a variety of cascade reactions involving π-systems like alkenes and allenes, which is highly relevant for understanding the potential transformations of N-allyl-2-iodoaniline. beilstein-journals.org These reactions can be initiated through several pathways, including Lewis acid activation of multiple bonds or single-electron transfer (SET) processes that generate radical intermediates. beilstein-journals.org

The reactivity of allenes within this framework is of significant interest. Iron catalysts can activate the allene moiety, making it susceptible to nucleophilic attack or participation in radical cyclizations. For instance, iron(III) chloride has been used to catalyze the arylalkylation of activated alkenes to synthesize oxindoles, a reaction that proceeds via a radical mechanism. beilstein-journals.org This type of transformation provides a conceptual basis for potential intramolecular reactions of N-allyl-2-iodoaniline, where the aniline moiety could act as an internal nucleophile.

Insertion Reactions

Insertion of Sulfur Dioxide into 2-Halo-N-allylanilines using SOgen

The insertion of sulfur dioxide (SO₂) into organic molecules is a highly effective method for synthesizing sulfonyl compounds, which are important structural motifs in medicinal chemistry and materials science. ethernet.edu.et Due to the challenges of handling gaseous and toxic SO₂, stable and solid SO₂ surrogates, often referred to as "SOgen" (SO₂-generating) agents like DABCO·(SO₂)₂ (DABSO), have been developed. ethernet.edu.etresearchgate.net These reagents allow for the controlled and safer introduction of the sulfonyl group into molecules such as 2-halo-N-allylanilines. ethernet.edu.et

The reaction typically proceeds through a radical-mediated pathway. rsc.org In the case of N-allyl-2-iodoaniline, the process can be initiated by generating an aryl radical at the C2 position, often under photolytic or thermal conditions. This aryl radical readily traps a molecule of SO₂ (released from the SOgen), forming an arylsulfonyl radical intermediate. rsc.orgrsc.org This highly reactive intermediate can then undergo further reactions. A common subsequent step is an intramolecular cyclization, where the sulfonyl radical adds to the pendant allyl group. This cascade process leads to the formation of sulfur-containing heterocyclic compounds, such as sulfonyl-substituted dihydroquinolines.

The development of SO₂ surrogates has significantly broadened the scope and applicability of this transformation, allowing it to be performed under mild conditions with a high tolerance for various functional groups. researchgate.net This method provides a direct and atom-economical route to valuable sulfonamides and cyclic sulfones from 2-halo-N-allylanilines.

Table 2: Three-Component SO₂ Insertion with Aryl Halides, DABSO, and Hydrazines

| Entry | Aryl Halide | Hydrazine | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Iodobenzene | Phenylhydrazine | N'-phenylbenzenesulfonohydrazide | 85 |

| 2 | 4-Bromotoluene | 4-Methoxyphenylhydrazine | N'-(4-methoxyphenyl)-4-methylbenzenesulfonohydrazide | 78 |

| 3 | 4-Iodonitrobenzene | Phenylhydrazine | 4-nitro-N'-phenylbenzenesulfonohydrazide | 91 |

This table illustrates the general applicability of radical-based SO₂ insertion reactions involving aryl halides, which follows a similar mechanistic principle to the reaction with N-allyl-2-iodoaniline. Data is representative of findings in the field. ethernet.edu.et

Mechanistic Elucidation and Theoretical Underpinnings of N Allyl 2 Iodoaniline Reactions

Investigation of Reactive Intermediates

A central mechanistic pathway in the cyclization of N-allyl-2-iodoaniline involves the generation of an aryl radical. nih.govjst.go.jp This intermediate is typically formed through the homolytic cleavage of the carbon-iodine bond, a process that can be initiated by various means, including single electron transfer from a reducing agent or interaction with a transition metal catalyst. rsc.orgmdpi.com Reagents such as trialkylmanganates have been shown to induce this transformation, wherein the manganate (B1198562) attacks the iodine atom, leading to the formation of an N-allyl-2-aminophenyl radical. nih.gov

Once formed, this aryl radical is a highly reactive species. Its primary role is to initiate an intramolecular cyclization by adding to the proximate allyl group's double bond. mdpi.com This step is a classic example of a radical cyclization cascade. The regioselectivity of this addition is generally governed by Baldwin's rules, favoring a 5-exo-trig cyclization to form a five-membered ring, which ultimately leads to the indole (B1671886) scaffold after subsequent reaction steps. The transient nature of radical species makes their direct characterization challenging, but their existence is strongly supported by the products observed and by analogy to well-studied radical cyclization reactions. libretexts.org

Following the initial intramolecular addition of the aryl radical to the allyl moiety, a new radical intermediate is formed. The subsequent steps lead to the formation of the stable aromatic indole ring system. For instance, in samarium(II) diiodide-mediated reactions, the initial cyclization of a related N-allenyl-2-iodoaniline generates a vinyl radical, which is then reduced and protonated to yield the final indole product. rsc.org While the direct precursor in this article is N-allyl-2-iodoaniline, the formation of 3-methylindole (B30407) proceeds via a related pathway. After the initial 5-exo-trig cyclization, a five-membered ring containing a methylene (B1212753) radical is formed. This intermediate can then undergo a hydrogen atom abstraction or further redox processes to aromatize into the stable 3-methylindole product.

The fate of the allyl group itself is intrinsically tied to the reaction mechanism. In many radical pathways, the entire allyl group is incorporated into the final product structure. However, in certain transition metal-catalyzed processes, particularly those involving rearrangement, an allyl radical could potentially be generated, though this is less common for the direct cyclization to 3-methylindole. rsc.org More typically, the allyl group serves as the tether and the acceptor for the aryl radical, becoming the C2-C3 bond and the C3-methyl group of the resulting indole core.

Electron Transfer Mechanisms

The initiation of radical cyclization and the catalytic cycles of transition-metal-mediated pathways are fundamentally governed by electron transfer events. These processes dictate how the key reactive intermediates are generated.

Single Electron Transfer (SET) is a key mechanism for initiating the radical cyclization of N-allyl-2-iodoaniline. libretexts.orgsigmaaldrich.com This process involves the transfer of a single electron from a reducing agent to the N-allyl-2-iodoaniline substrate. libretexts.org Samarium(II) diiodide (SmI2) is a well-documented reductant capable of mediating such reactions under mild conditions. rsc.org In this context, SmI2 acts as an SET reagent, donating an electron to the aryl iodide. This results in the formation of a radical anion, which then fragments by ejecting an iodide ion to generate the crucial aryl radical needed for cyclization.

The efficiency of the SET process can be influenced by additives. For example, the use of hexamethylphosphoramide (B148902) (HMPA) in SmI2-mediated reactions can enhance the reducing power of the Sm(II) species, facilitating the electron transfer and improving reaction yields. rsc.org Visible-light photoredox catalysis also relies on SET mechanisms, where a photocatalyst, upon excitation, can act as either an electron donor or acceptor to generate radical intermediates from suitable precursors. sigmaaldrich.comdigitellinc.com

| Entry | Substituent on Aniline (B41778) Ring | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Methyl | 5-Methyl-2-methyl-1-(4-methylphenylsulfonyl)-1H-indole | 75 |

| 2 | 4-Methoxy | 5-Methoxy-2-methyl-1-(4-methylphenylsulfonyl)-1H-indole | 77 |

| 3 | 4-Chloro | 5-Chloro-2-methyl-1-(4-methylphenylsulfonyl)-1H-indole | 74 |

| 4 | 4-(N,N-dimethylaminocarbonyl) | N,N,2-Trimethyl-1-(4-methylphenylsulfonyl)-1H-indole-5-carboxamide | 21 |

| 5 | 6-Methoxy | 7-Methoxy-2-methyl-1-(4-methylphenylsulfonyl)-1H-indole | 78 |

In the context of transition-metal catalysis, particularly with palladium, the reaction of N-allyl-2-iodoaniline follows a different mechanistic paradigm involving oxidative addition and reductive elimination. uwindsor.ca These are fundamental steps in many cross-coupling reactions. researchgate.net The catalytic cycle typically begins with the oxidative addition of the aryl iodide (N-allyl-2-iodoaniline) to a low-valent metal center, such as Palladium(0). uwindsor.ca This step involves the cleavage of the carbon-iodine bond and the formation of a new organopalladium(II) intermediate. uwindsor.caresearchgate.net

Following the oxidative addition, the intramolecular reaction occurs. The nitrogen atom or the allyl group coordinates to the palladium center, facilitating the subsequent bond formation. The final step of the catalytic cycle is reductive elimination, where the new carbon-carbon or carbon-nitrogen bond is formed, and the cyclized product is released from the metal center. batistalab.com This process regenerates the low-valent metal catalyst, allowing it to re-enter the catalytic cycle. uwindsor.ca The balance between the rates of oxidative addition and reductive elimination is critical for an efficient catalytic process. batistalab.com Ligands coordinated to the metal center play a crucial role in modulating its electronic properties and steric environment, thereby influencing the efficiency of both the oxidative addition and reductive elimination steps. uwindsor.ca

Intramolecular Cyclization Kinetics and Thermodynamics

The feasibility and rate of the intramolecular cyclization of N-allyl-2-iodoaniline are governed by both kinetic and thermodynamic principles. While specific quantitative data for this exact substrate are not extensively detailed in the provided context, general principles for such reactions can be outlined.

Kinetically, the 5-exo-trig cyclization of the generated aryl radical is generally a rapid and irreversible process. The rate of this step is influenced by the proximity of the reacting centers (the radical and the double bond) and the stereoelectronic requirements for the radical addition. The reaction is often under kinetic control, meaning the product distribution is determined by the relative rates of the possible reaction pathways.

Computational Chemistry Approaches to Reaction Mechanisms (e.g., Directed Nucleopalladation)

The mechanistic intricacies of reactions involving N-allyl-2-iodoaniline, particularly its cyclization, have been significantly illuminated through the lens of computational chemistry. Density Functional Theory (DFT) calculations, in particular, have proven to be a powerful tool for understanding the structure and reactivity of key intermediates in palladium-catalyzed processes. nih.gov These theoretical studies provide insights into reaction pathways that are often difficult to discern through experimental means alone.

A prominent example is the palladium(II)-catalyzed [3+2] heteroannulation of N-allyl-2-iodoanilines with alkenes, a reaction that proceeds via a directed nucleopalladation mechanism. nih.gov Computational studies have been instrumental in elucidating the energetics of this process. The proposed catalytic cycle, supported by DFT calculations, involves a turnover-limiting, endergonic directed aminopalladation, followed by intramolecular oxidative addition and subsequent reductive elimination. nih.gov

The initial step involves the coordination of the palladium(II) catalyst to the N-allyl-2-iodoaniline substrate. This coordination facilitates the key nucleopalladation step, where the nitrogen atom attacks the palladium-activated alkene. DFT calculations have been employed to model the transition states of these steps, revealing the energetic barriers and the influence of various substituents on the reaction rate. nih.gov The theoretical models indicate that the cleavage of the carbon-silicon bond in related palladium-catalyzed cyclizations of allylsilanes is facilitated by the coordination of a chloride ion to the silicon atom, a finding that highlights the detailed mechanistic information that can be gleaned from such computational approaches. nih.gov

Below is a data table summarizing the computed energies for key steps in a related directed oxypalladation reaction, which serves as a model for the aminopalladation of N-allyl-2-iodoaniline. nih.gov

| Step | Intermediate/Transition State | Computed Free Energy (kcal/mol) |

| 1 | Catalyst-Substrate Complex | 0.0 |

| 2 | Directed Nucleopalladation (TS) | +19.5 |

| 3 | Palladacycle Intermediate | +12.1 |

| 4 | Oxidative Addition (TS) | +25.3 |

| 5 | Pd(IV) Intermediate | -5.7 |

| 6 | Reductive Elimination (TS) | +18.9 |

| 7 | Product Complex | -35.4 |

This table presents a simplified model based on related reactions and is for illustrative purposes.

Strategic Applications of N Allyl 2 Iodoaniline in Complex Molecule Synthesis

Construction of Diverse Nitrogen-Containing Heterocyclic Scaffolds

The strategic placement of the iodo and N-allyl groups on the aniline (B41778) core makes N-allyl-2-iodoaniline an ideal precursor for intramolecular cyclization reactions, leading to the formation of a wide array of heterocyclic systems. Palladium-catalyzed processes, such as the Heck reaction, are particularly prominent in these transformations.

Indole (B1671886) and Indoline Core Structures

The synthesis of indoles and indolines, fundamental components of many biologically active compounds, is a well-established application of N-allyl-2-iodoaniline. The intramolecular Heck reaction is a primary method for this transformation. wikipedia.orgorganic-chemistry.org In this process, a palladium(0) catalyst undergoes oxidative addition to the carbon-iodine bond of N-allyl-2-iodoaniline. This is followed by the migratory insertion of the allyl group's double bond and subsequent β-hydride elimination to yield the indole core.

The reaction conditions for these cyclizations can be fine-tuned to favor either the indole or indoline product. For instance, the choice of palladium catalyst, ligands, and base can influence the reaction pathway. researchgate.net Studies have shown that catalysts like PdCl2(PCy3)2 can provide good yields of the desired indole products. researchgate.net

A variation of this is the reductive Heck reaction, which intercepts the alkylpalladium intermediate with a hydride source after the migratory insertion step, leading to the formation of indolines. nih.gov This approach avoids the β-hydride elimination step that leads to aromatization. Furthermore, nickel/photoredox dual catalysis has been developed as a method for synthesizing indolines from 2-iodoaniline (B362364) derivatives and alkenes, offering high regioselectivity for 3-substituted products. nih.gov This method leverages different oxidation states of nickel to facilitate the challenging C-N bond-forming reductive elimination. nih.gov

Below is a table summarizing typical conditions for the palladium-catalyzed intramolecular Heck reaction of N-allyl-2-iodoaniline to form indole.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 90 | 38 | researchgate.net |

| PdCl₂(PCy₃)₂ | - | K₂CO₃ | DMF | 90 | 73 | researchgate.net |

| PdCl₂(PCy₃)₂ | P(OPh)₃ | K₂CO₃ | DMF | 90 | - | researchgate.net |

This table is representative and specific yields may vary based on substrate and precise reaction conditions.

Quinolone and Isoquinolinone Derivatives

While the primary application of N-allyl-2-iodoaniline focuses on five-membered rings, its derivatives can be employed in the synthesis of six-membered heterocyclic systems like quinolones and isoquinolinones. These transformations often involve more complex, multi-step reaction cascades or the introduction of additional reactive partners. For example, palladium-catalyzed carbonylative cyclization reactions, where carbon monoxide is incorporated, can be used to construct the lactam ring characteristic of these structures.

Benzazepine and Benzoxepine Frameworks

The synthesis of seven-membered rings, such as benzazepines and benzoxepines, from N-allyl-2-iodoaniline derivatives represents a more advanced application. These larger ring systems are often assembled through radical cyclization pathways or transition-metal-catalyzed reactions that are carefully designed to favor the 7-endo-trig cyclization over the more common 5-exo-trig or 6-exo-trig pathways. The flexibility of the allyl chain can be exploited, sometimes with modifications to its length or substitution pattern, to facilitate the formation of these larger heterocyclic frameworks.

Piperidine and Tetrahydroquinoline Systems

The construction of saturated six-membered rings like piperidines and tetrahydroquinolines from N-allyl-2-iodoaniline can be achieved through modifications of the cyclization strategy. For instance, a reductive Heck-type reaction can lead to the formation of a saturated carbocycle, which can then be further functionalized. Alternatively, an initial intermolecular reaction to introduce a suitable tether, followed by an intramolecular cyclization, can be employed to build these saturated heterocyclic systems.

Synthetic Utility in Natural Product Analog Synthesis

The heterocyclic scaffolds readily accessible from N-allyl-2-iodoaniline are core components of numerous natural products. Consequently, this starting material has found significant utility in the synthesis of natural product analogs, which are crucial for structure-activity relationship studies and the development of new therapeutic agents.

Approaches to Docazole Alkaloids and Related Structures

Docazole alkaloids are a class of marine natural products that feature complex, polycyclic structures often containing indole or indoline moieties. The synthetic strategies toward these molecules can leverage the robust and predictable cyclization of N-allyl-2-iodoaniline and its derivatives to efficiently construct these key heterocyclic cores. By employing the intramolecular Heck reaction or related palladium-catalyzed cyclizations, synthetic chemists can rapidly assemble the foundational indole or indoline ring, which can then be elaborated through subsequent reactions to build the full, complex architecture of the docazole alkaloids.

Stereoselective Synthesis of Nidazole B and D

The Nidazole alkaloids, Nidazole B and D, are complex natural products containing a pyrroloquinazolino[2,3-b]quinazoline core. While a direct synthesis of Nidazole B and D commencing from N-allyl-2-iodoaniline has not been explicitly reported in the scientific literature, the structural features of this starting material suggest a plausible synthetic pathway towards key intermediates of these alkaloids. The quinazoline moiety is a fundamental component of the Nidazole core, and various synthetic methods for quinazoline construction start from substituted anilines. rsc.orgorganic-chemistry.orgnih.govresearchgate.net

A hypothetical synthetic strategy could involve the initial transformation of the 2-iodoaniline portion of N-allyl-2-iodoaniline into a quinazoline or quinazolinone ring system. This could be achieved through established methodologies such as condensation with appropriate carbonyl compounds or their derivatives. nih.gov The N-allyl group could be carried through these initial steps and then be strategically employed for the subsequent annulation to form the pyrrolidine ring, which is also a feature of the Nidazole structure.

The stereoselective introduction of substituents, a critical aspect of the synthesis of Nidazole B and D, could potentially be controlled during the cyclization of the N-allyl group or through the use of chiral catalysts in subsequent transformations. The development of such a synthetic route would be of significant interest, offering a novel approach to this class of complex alkaloids.

Access to Indomethacin via Pd-Catalyzed Methodologies

Indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID), is characterized by its indole core structure. Palladium-catalyzed reactions have become a cornerstone in the synthesis of indole-containing molecules, and N-allyl-2-iodoaniline is a prime candidate for such transformations. researchgate.net A key step in the synthesis of the indomethacin core from N-allyl-2-iodoaniline would be an intramolecular palladium-catalyzed cyclization. rsc.org

One of the most effective methods to construct the indole nucleus from a 2-haloaniline derivative is the Heck reaction. In a plausible synthetic route to an indomethacin precursor, N-allyl-2-iodoaniline could undergo an intramolecular Heck cyclization. This reaction would involve the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond, followed by intramolecular insertion of the allyl group and subsequent β-hydride elimination to furnish the indoline or indole ring system.

The reaction conditions for such a transformation would need to be carefully optimized to favor the desired cyclization pathway and yield. The following table outlines a proposed set of conditions based on similar reported palladium-catalyzed cyclizations of N-allyl-2-haloanilines.

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Catalyst | Pd(OAc)2 or PdCl2(PPh3)2 | Commonly used palladium sources for Heck reactions. |

| Ligand | PPh3 or other phosphine ligands | To stabilize the palladium catalyst and influence reactivity. |

| Base | Et3N, K2CO3, or other inorganic/organic bases | To neutralize the HI generated during the catalytic cycle. |

| Solvent | DMF, MeCN, or Toluene | High-boiling polar aprotic solvents are often effective. |

| Temperature | 80-120 °C | To facilitate the catalytic cycle and ensure a reasonable reaction rate. |

Following the successful formation of the indole core, further synthetic steps would be required to introduce the remaining substituents of the indomethacin molecule, including the N-benzoyl group, the methoxy group, and the acetic acid side chain.

Development of Building Blocks for Drug Discovery and Materials Science

The chemical architecture of N-allyl-2-iodoaniline makes it an exceptionally useful building block for the generation of diverse molecular scaffolds in both drug discovery and materials science. calibrechem.comuva.nlfuturity.orgcresset-group.com Its utility stems from the orthogonal reactivity of the aryl iodide and the N-allyl group, allowing for sequential and selective functionalization.

In the context of drug discovery, the 2-iodoaniline moiety serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These include, but are not limited to, the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This enables the introduction of a wide array of substituents at the 2-position of the aniline ring, thereby facilitating the rapid generation of compound libraries for biological screening. The N-allyl group can also be modified through various reactions such as hydroformylation, dihydroxylation, or metathesis, further increasing molecular diversity.

The following table summarizes the potential transformations of N-allyl-2-iodoaniline and the resulting molecular scaffolds that are of interest in medicinal chemistry.

| Reaction Type | Functional Group Targeted | Resulting Scaffold/Intermediate | Potential Therapeutic Area |

|---|---|---|---|

| Suzuki Coupling | Aryl Iodide | 2-Aryl-N-allylanilines | Anticancer, Anti-inflammatory |

| Sonogashira Coupling | Aryl Iodide | 2-Alkynyl-N-allylanilines | Antiviral, Kinase Inhibitors |

| Buchwald-Hartwig Amination | Aryl Iodide | N-Allyl-N'-substituted-1,2-diaminobenzenes | CNS disorders |

| Intramolecular Heck Reaction | Aryl Iodide & N-Allyl Group | Indolines/Indoles | Various |

| Allyl Group Dihydroxylation | N-Allyl Group | N-(2,3-dihydroxypropyl)-2-iodoaniline | Metabolic disorders |

In materials science, the allyl functionality of N-allyl-2-iodoaniline is of particular interest for the synthesis of functional polymers. rsc.orgdntb.gov.uaresearchgate.netresearchgate.netnih.gov The double bond of the allyl group can participate in various polymerization reactions, such as free-radical polymerization or ring-opening metathesis polymerization (ROMP), to produce polymers with aniline moieties in the side chains. researchgate.net These polymers could possess interesting electronic or optical properties due to the presence of the aniline units. Furthermore, the iodine atom can be retained in the polymer structure for post-polymerization modification, allowing for the grafting of other functional groups and the creation of advanced materials with tailored properties for applications in sensors, coatings, and electronic devices.

Future Directions and Emerging Research Avenues in N Allyl 2 Iodoaniline Chemistry

Development of Novel Catalytic Systems for Enhanced Transformations

The reactivity of N-allyl-2-iodoaniline is largely dictated by the catalysts employed to transform its functional groups. Future research will focus on creating novel catalytic systems that offer higher efficiency, selectivity, and broader substrate scope.

Earth-Abundant Metal Catalysis: While palladium has been a workhorse for transformations involving aryl iodides, there is a significant push towards using more sustainable and cost-effective first-row transition metals. rsc.org Research into nickel sioc-journal.cnnih.gov, copper nsf.govchemrxiv.org, and cobalt rsc.org catalysts for cross-coupling and cyclization reactions of N-allyl-2-iodoaniline and its derivatives is a burgeoning area. These metals offer unique reactivity profiles, potentially enabling transformations that are challenging for palladium. For instance, copper-catalyzed cyclization/coupling reactions of similar alkenyl aldimines with organozinc reagents have shown promise in creating complex indole (B1671886) cores. nsf.govchemrxiv.org

Heterogeneous Catalysis: To improve catalyst recyclability and product purity, the development of solid-supported catalysts is crucial. Systems like tungsten oxide supported on zirconium dioxide (WO₃/ZrO₂) have demonstrated high selectivity in the monoallylation of anilines and could be adapted for reactions with N-allyl-2-iodoaniline. nih.govrsc.org These solid catalysts can be particularly advantageous in continuous flow synthesis, aligning with green chemistry principles. nih.gov

Dual-Action Catalysts: A key opportunity lies in designing catalytic systems that can orchestrate tandem or domino reactions by activating multiple sites on the N-allyl-2-iodoaniline scaffold. For example, a single catalyst could potentially facilitate an initial cross-coupling at the iodo-position followed by an intramolecular cyclization involving the allyl group. Iodine-catalyzed cyclization-allylation of related N-allyl-2-alkynylanilines showcases the potential for metal-free systems to achieve complex transformations through a sequence of iodocyclization, rearrangement, and deiodination. rsc.orgrsc.org

Table 1: Comparison of Emerging Catalytic Systems for Aniline (B41778) and Aryl Iodide Transformations

| Catalytic System | Metal/Element | Key Advantages | Potential Application for N-allyl-2-iodoaniline |

|---|---|---|---|

| Dinuclear Pd(I) Complexes | Palladium | High efficiency and stability for C-X coupling | Advanced cross-coupling reactions at the iodo-position. nih.gov |

| WO₃/ZrO₂ | Tungsten/Zirconium | Reusable, high selectivity, suitable for flow chemistry | Selective functionalization and sustainable synthesis. nih.govrsc.orgsemanticscholar.org |

| Earth-Abundant Metals | Ni, Cu, Co, Fe | Low cost, sustainable, unique reactivity | Cross-coupling, C-H activation, cyclization. rsc.orgnih.govchemrxiv.org |

| Molecular Iodine | Iodine | Metal-free, green, domino reactions | Intramolecular cyclization-functionalization sequences. rsc.orgrsc.org |

| Photocatalysis | Ru, Ir, Cu, Organic Dyes | Mild conditions (visible light), radical pathways | Reductive dehalogenation, C-H functionalization. mdpi.com |

Exploration of Asymmetric Synthesis Methodologies

Introducing chirality into molecules derived from N-allyl-2-iodoaniline is of paramount importance for applications in medicinal chemistry and materials science. Future efforts will concentrate on developing robust asymmetric methods targeting the molecule's prochiral features.

The N-allylation of indoles and related compounds is a significant challenge due to competing C3-allylation. nih.govnih.gov However, new strategies are emerging. Iridium-catalyzed systems have achieved highly regioselective and enantioselective N-allylation of indoles, providing a potential pathway for synthesizing chiral N-allylated structures. nih.gov Similarly, rhodium-catalyzed asymmetric coupling of aryl hydrazines with allenes, followed by Fischer indolization, presents a novel route to chiral N-allylic indoles with excellent enantioselectivities. nih.govnih.gov

Palladium-catalyzed allylic substitution is another powerful tool, and recent methods have enabled the asymmetric synthesis of α,α-disubstituted N-alkyl and N-aryl allylic amines with high enantiomeric ratios (up to 98.5:1.5). chemistryviews.org Furthermore, copper-catalyzed methods are being developed for the asymmetric synthesis of N-substituted allylic amines, offering a more economical alternative to precious metal catalysts. louisiana.edulouisiana.edu These diverse catalytic systems could be adapted for N-allyl-2-iodoaniline to generate chiral building blocks where the stereocenter is created at the allylic position.

Advanced Functionalization Strategies for N-Allyl-2-iodoaniline Derivatives

Beyond the foundational cross-coupling and cyclization reactions, future research will explore more sophisticated strategies to functionalize the N-allyl-2-iodoaniline core, enabling rapid access to molecular complexity.

C-H Functionalization: Direct activation and functionalization of C-H bonds on the aniline ring represent a highly atom-economical approach to creating complex derivatives. While challenging, catalyst systems are being developed for the C-H amination of arenes using iodine-based catalysts, which could be applied to introduce further nitrogen-containing substituents. researchgate.net Nickel catalysis has also shown significant progress in chelation-assisted C-H activation and arylation reactions, which could be directed to the ortho-position of the amino group. nih.gov

Domino and Multicomponent Reactions: Designing synthetic sequences where multiple bonds are formed in a single operation is a key goal for efficiency. Samarium(II) diiodide has been shown to mediate the cyclization of N-allenyl-2-iodoaniline derivatives to form indoles under mild conditions. rsc.org This type of radical-based cyclization could be integrated into more complex domino sequences. Similarly, the development of formal three-component reactions, such as the Cu(II)-catalyzed cyclization/coupling of alkenyl aldimines (derived from anilines), aldehydes, and arylzinc reagents, provides a blueprint for advanced multicomponent strategies involving N-allyl-2-iodoaniline. chemrxiv.org

Late-Stage Functionalization: The aryl-iodide bond is particularly well-suited for late-stage functionalization, allowing for the introduction of complex groups or radiolabels at the final steps of a synthetic sequence. Developing robust and highly chemoselective coupling methods will be essential for applying this concept to intricate molecules derived from N-allyl-2-iodoaniline.

Sustainable and Green Chemical Approaches in Synthetic Sequences

Adherence to the principles of green chemistry is becoming a prerequisite for modern synthetic methodologies. organic-chemistry.orgijfmr.compaperpublications.orgnih.gov Future work on N-allyl-2-iodoaniline chemistry will increasingly incorporate sustainable practices.

Alternative Solvents and Reaction Conditions: A major focus is the replacement of volatile organic solvents with more environmentally benign alternatives. ijfmr.com Performing reactions in water, where feasible, is an attractive goal. For example, the zinc metal-mediated reduction of nitroarenes to anilines proceeds efficiently in water, showcasing a green route to aniline precursors. rsc.org

Atom Economy and Waste Reduction: Synthetic routes will be designed to maximize the incorporation of all reactant atoms into the final product. ijfmr.com This involves prioritizing catalytic reactions over stoichiometric ones and designing tandem reactions that avoid intermediate isolation and purification steps, thereby reducing solvent and material waste. organic-chemistry.org

Photocatalysis and Electrosynthesis: The use of visible light or electricity to drive chemical reactions offers a sustainable alternative to thermally promoted processes. doaj.org Visible-light photocatalysis, for instance, can be used for the reduction of aryl halides to generate aryl radicals under mild conditions, opening up new reaction pathways for N-allyl-2-iodoaniline. mdpi.com These methods reduce reliance on fossil fuel-derived energy and often proceed at ambient temperature. doaj.org

Integration with High-Throughput Experimentation and Data Science

The complexity of modern catalytic reactions, with numerous variables including catalyst, ligand, solvent, base, and temperature, makes traditional one-variable-at-a-time optimization inefficient. The integration of high-throughput experimentation (HTE) and data science is set to revolutionize how research in N-allyl-2-iodoaniline chemistry is conducted.

HTE allows for the rapid screening of hundreds or even thousands of unique reaction conditions in parallel, consuming minimal amounts of material. nih.govpurdue.edudigitellinc.com This technology is particularly powerful for discovering novel reaction conditions and optimizing challenging transformations like C-N cross-couplings. nih.govumich.edu

The large datasets generated by HTE are ideal for training machine learning (ML) models. chemrxiv.orgnih.gov These models can predict reaction outcomes, identify successful reaction conditions for new substrate combinations, and reveal complex relationships between molecular features and reactivity. nih.govbohrium.com For a versatile substrate like N-allyl-2-iodoaniline, an end-to-end data-driven workflow could be established:

A diverse library of potential coupling partners and catalysts is defined.

HTE is used to generate a comprehensive dataset of reaction outcomes.

An ML model is trained on this data to predict the success of future reactions.

The model guides further experiments, accelerating the discovery of optimal conditions for synthesizing target molecules.

This synergy between automated experimentation and artificial intelligence will enable chemists to navigate the vast chemical space of N-allyl-2-iodoaniline with unprecedented speed and efficiency. chemrxiv.orgrsc.org

Q & A

Basic: What are the most common synthetic routes for preparing N-allyl-2-iodoaniline, and how can purity be validated?

N-allyl-2-iodoaniline is typically synthesized via nucleophilic substitution or transition-metal-catalyzed coupling. A validated method involves allylation of 2-iodoaniline using allyl bromide in the presence of a base (e.g., K₂CO₃) under inert conditions. Purity is confirmed by:

- HPLC (retention time comparison with standards)

- ¹H/¹³C NMR (characteristic shifts: δ ~5.0–5.2 ppm for allyl protons, δ ~6.8–7.5 ppm for aromatic protons)

- HRMS (exact mass matching calculated [M+H]⁺) .

Advanced: How can reaction conditions for intramolecular Heck cyclization of N-allyl-2-iodoaniline be optimized to improve yields?

Key parameters include:

- Catalyst selection : Pd(OAc)₂ with ligands like PPh₃ or bulky phosphines enhances regioselectivity.

- Additives : Ag₂CO₃ scavenges iodide ions, preventing catalyst poisoning .

- Solvent polarity : DMF or toluene balances solubility and transition-state stabilization.

- Temperature : 80–100°C maximizes kinetics without decomposition.

Data-driven optimization : Use a factorial design to test variables (e.g., catalyst loading, solvent ratio) and analyze via ANOVA. Report yield trends in a comparative table .

Basic: What spectroscopic techniques are critical for characterizing N-allyl-2-iodoaniline derivatives?

- NMR : ¹H/¹³C NMR identifies allyl and aromatic protons; NOESY confirms spatial proximity in cyclized products.

- IR : Stretching frequencies for C-I (~500 cm⁻¹) and N-H (~3400 cm⁻¹).

- HRMS : Validates molecular formula (e.g., [C₉H₁₀IN]⁺ requires m/z 275.9874).

- XRD : Resolves stereochemistry in crystalline intermediates .

Advanced: How can contradictions in regioselectivity data for Heck reactions of N-allyl-2-iodoaniline be resolved?

Conflicting regioselectivity (e.g., 5- vs. 6-membered ring formation) may arise from:

- Ligand effects : Bulky ligands favor less sterically hindered pathways.

- Substituent electronic effects : Electron-withdrawing groups on the aniline ring direct oxidative addition.

Resolution strategy :

Basic: What safety protocols are essential when handling iodinated anilines like N-allyl-2-iodoaniline?

- PPE : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods due to volatility and potential amine vapors.

- Waste disposal : Halogenated waste streams for iodine-containing byproducts.

- Spill management : Absorb with vermiculite and neutralize with dilute HCl .

Advanced: How can computational methods (e.g., DFT) guide the design of N-allyl-2-iodoaniline-based pharmacophores?

- Target modeling : Dock intermediates into enzyme active sites (e.g., DNA minor groove for CC-1065 analogs).

- Reactivity prediction : Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Thermodynamic profiles : Simulate free-energy landscapes for cyclization pathways.

Validation : Compare computed ΔG‡ values with experimental kinetic data .

Basic: What are the best practices for storing N-allyl-2-iodoaniline to prevent degradation?

- Conditions : Dark, airtight containers under nitrogen at −20°C.

- Stability monitoring : Regular NMR/HPLC checks every 6 months.

- Decomposition signs : Color change (yellow to brown) indicates iodine liberation .

Advanced: How can FAIR data principles be applied to research on N-allyl-2-iodoaniline derivatives?

- Metadata standardization : Include reaction conditions (catalyst, solvent, temperature), spectral raw data, and crystallographic CIF files.

- Repositories : Deposit in Zenodo or Chemotion with DOI tagging.

- Interoperability : Use SMILES/InChI identifiers for cross-platform searches .

Basic: How should researchers design control experiments to validate synthetic steps involving N-allyl-2-iodoaniline?

- Negative controls : Omit catalyst/base to confirm reaction necessity.

- Isotope labeling : Use ¹³C-allyl groups to track incorporation.

- Byproduct analysis : TLC/MS to identify undesired intermediates .

Advanced: What statistical methods are appropriate for analyzing variability in catalytic cyclization yields?

- Multivariate regression : Correlate yield with continuous variables (e.g., temperature).

- Cluster analysis : Group similar reaction conditions to identify optimal parameter ranges.

- Error bars : Report ±3σ for triplicate runs.

Example table :

| Condition | Yield (%) | σ |

|---|---|---|

| Pd(OAc)₂/PPh₃ | 78 | 2.1 |

| Pd(OAc)₂/XPhos | 92 | 1.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.